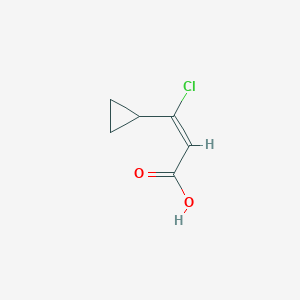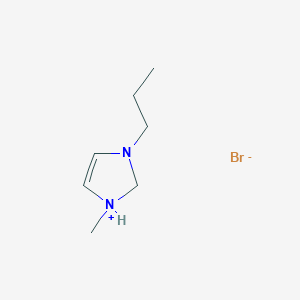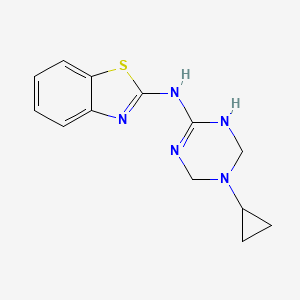
5-(3-Chlorophenyl)-2-piperidone
Descripción general
Descripción
The compound “5-(3-Chlorophenyl)-2-piperidone” is a derivative of piperidone with a chlorophenyl group. Piperidones are a class of chemical compounds which contain a pyridine ring. The 3-chlorophenyl group is a phenyl group with a chlorine atom attached to the third carbon .
Synthesis Analysis
While specific synthesis methods for “5-(3-Chlorophenyl)-2-piperidone” were not found, general methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Interaction with Serotonergic Receptors
Studies on compounds related to 5-(3-Chlorophenyl)-2-piperidone, such as 1-(m-Chlorophenyl)piperazine, have investigated their neuropsychopharmacological profile due to affinity to multiple serotonergic receptors. Research indicates that these compounds can exhibit depressant-like effects in rodent behavioral tests, suggesting their potential use in identifying novel serotonergic antidepressants (Rajkumar et al., 2009). Similarly, the interaction of antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors highlights the complexity of serotonergic modulation in therapeutic contexts (Stark et al., 2007).
Anticancer Properties
Curcumin analogs based on the 3,5-bis(benzylidene)-4-piperidone scaffold, such as CLEFMA, have been studied for their anti-proliferative activity against lung adenocarcinoma cells. These compounds act through mechanisms distinct from apoptosis, suggesting their potential in treating apoptosis-resistant cancers (Lagisetty et al., 2010).
Antibacterial Activity
The synthesis and evaluation of novel series of DNA gyrase inhibitors, including 5-[(E)-2-arylvinyl]pyrazoles derived from 1-(3-chlorophenyl)-3-(4-piperidyl) structures, demonstrate potent antibacterial activity against resistant strains of gram-positive bacteria. These findings suggest a pathway for developing new antibacterial agents to combat drug resistance (Tanitame et al., 2005).
Neurotransmitter System Modulation
Research on compounds structurally related to 5-(3-Chlorophenyl)-2-piperidone has provided insights into their potential effects on neurotransmitter systems, including the modulation of dopamine and serotonin receptors. For instance, lurasidone, an azapirone derivative, shows potent binding affinity and partial agonism at dopamine D2 and serotonin 5-HT1A receptors, offering a balance between antipsychotic efficacy and reduced side effects (Ishibashi et al., 2010).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-3,6,9H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUFNVHBJHPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



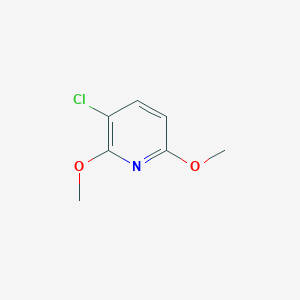


![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)

![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)


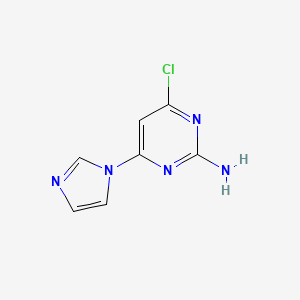
![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)
